5-(2,4,4-Trimethylpentyl)oxolan-2-one
Description
5-(2,4,4-Trimethylpentyl)oxolan-2-one is a substituted gamma-valerolactone derivative characterized by a branched alkyl chain (2,4,4-trimethylpentyl) attached to the lactone ring at the 5-position. Gamma-valerolactones are cyclic esters known for their applications as green solvents, flavoring agents, and intermediates in organic synthesis.
Properties
CAS No. |
147136-15-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5-(2,4,4-trimethylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(8-12(2,3)4)7-10-5-6-11(13)14-10/h9-10H,5-8H2,1-4H3 |
InChI Key |
PHPLCXOUKZCERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(=O)O1)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4,4-Trimethylpentyl)oxolan-2-one typically involves a two-step method. The first step includes the formation of an intermediate compound, which is then converted into the final product through a series of reactions. Common reagents used in these reactions include acetic acid and sulfuric acid .
Industrial Production Methods
Industrial production of 5-(2,4,4-Trimethylpentyl)oxolan-2-one often involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, utilizing advanced technologies and equipment.
Chemical Reactions Analysis
Types of Reactions
5-(2,4,4-Trimethylpentyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
5-(2,4,4-Trimethylpentyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 5-(2,4,4-Trimethylpentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
- 5-[(3,4,5-Trihydroxyphenyl)methyl]oxolan-2-one : Features a polar trihydroxyphenyl group instead of the alkyl chain. The aromatic substituent increases hydrogen-bonding capacity and oxidative stability, making it suitable for pharmaceutical applications (e.g., antioxidant derivatives) .
- Bis(2,4,4-Trimethylpentyl) methylphosphonate : A phosphonate ester with two 2,4,4-trimethylpentyl groups. The phosphorus center enables chelation and flame-retardant properties, distinguishing it from lactones in applications like metal extraction or polymer additives .
Physical and Chemical Properties
- Lipophilicity : The 2,4,4-trimethylpentyl group in the target compound enhances lipophilicity compared to polar analogs like 5-[(3,4,5-trihydroxyphenyl)methyl]oxolan-2-one, favoring solubility in organic solvents (e.g., hexane, toluene).
- Thermal Stability : Branched alkyl chains (as in the target compound and bis(2,4,4-trimethylpentyl) methylphosphonate ) generally improve thermal stability over aromatic or heterocyclic substituents.
- Reactivity : The lactone ring in 5-(2,4,4-trimethylpentyl)oxolan-2-one is less reactive toward nucleophiles than the phosphonate group in bis(2,4,4-trimethylpentyl) methylphosphonate, which may undergo hydrolysis or transesterification .
Data Table: Key Comparisons
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